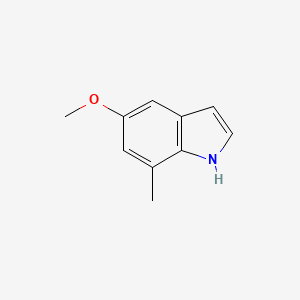

5-Methoxy-7-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVRHHGKCQSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491730 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-05-4 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Methoxy-7-methyl-1H-indole

Core Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and widely used method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[1] For the synthesis of this compound, the logical starting materials are (4-methoxy-2-methylphenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

The overall transformation can be depicted as follows:

Diagram of the overall reaction scheme

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed two-step synthesis of this compound. These values are estimations based on typical yields for Fischer indole syntheses of related structures.

| Step | Reaction | Starting Materials | Key Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Product | Anticipated Yield (%) |

| 1 | Hydrazone Formation | (4-Methoxy-2-methylphenyl)hydrazine, Acetaldehyde | Acetic Acid (catalyst) | 1 : 1.1 | Ethanol | 2-4 | 25 | (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane | 90-95 |

| 2 | Indolization (Fischer Synthesis) | (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane | Polyphosphoric Acid (PPA) | - | Toluene | 2-3 | 100-110 | This compound | 70-80 |

Experimental Protocols

Step 1: Synthesis of (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane

Protocol:

-

To a solution of (4-methoxy-2-methylphenyl)hydrazine (1.0 eq) in ethanol (5 mL per mmol of hydrazine) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Slowly add acetaldehyde (1.1 eq) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting hydrazine is consumed.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the crude phenylhydrazone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the crude (E)-1-((4-methoxy-2-methylphenyl)hydrazono)ethane (1.0 eq) and toluene (10 mL per mmol of hydrazone).

-

Carefully add polyphosphoric acid (PPA) (5-10 eq by weight) to the stirred suspension.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours.

-

Monitor the reaction by TLC for the disappearance of the hydrazone and the formation of the indole product.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product.

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer indole synthesis mechanism.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-7-methyl-1H-indole. Due to the limited availability of data for this specific compound, information from closely related substituted indoles is included to provide a broader context for its potential characteristics and reactivity. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided.

Core Chemical Properties

This compound is a substituted indole with the molecular formula C₁₀H₁₁NO.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.2 g/mol | [1] |

| CAS Number | 61019-05-4 | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | 100-110 °C at 0.15 Torr | [1] |

| Solubility | Slightly soluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (typically around 3.8-3.9 ppm), a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indole ring. The exact chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the methoxy and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atoms attached to the methoxy group and the methyl group will have characteristic chemical shifts. The chemical shifts of the carbons in the indole ring will also be affected by the electron-donating effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic rings, and C-O stretching for the methoxy group.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.2 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent or other characteristic fragmentations of the indole ring.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the Fischer indole synthesis is a widely applicable and general method for the preparation of substituted indoles.

Experimental Protocol: Fischer Indole Synthesis (General)

This generalized protocol outlines the key steps of the Fischer indole synthesis, which can be adapted for the synthesis of this compound.

-

Formation of Phenylhydrazone: React (4-methoxy-2-methylphenyl)hydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde to introduce the C2 and C3 of the indole ring) in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol).

-

Indolization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride). This promotes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent.

-

Purification: The crude this compound can be purified using standard techniques such as column chromatography or recrystallization.

Purification Protocols

Column Chromatography:

-

Stationary Phase: Silica gel is a common choice. For acid-sensitive indoles, neutral alumina can be used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective for eluting indole derivatives. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).

Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing indole derivatives include ethanol, methanol, or mixtures such as ethyl acetate/hexane.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-rich nature of the indole ring system.

Electrophilic Substitution: Indoles readily undergo electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. The presence of the electron-donating methoxy and methyl groups further activates the ring towards electrophilic attack. Common electrophilic substitution reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Can be achieved with nitric acid in acetic anhydride, though careful control of conditions is necessary to avoid side reactions.

-

Friedel-Crafts Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Stability: Indole and its derivatives are generally stable compounds. However, they can be sensitive to strong acids and oxidizing agents. The methoxy group may be susceptible to cleavage under harsh acidic conditions. It is recommended to store the compound in a well-sealed container, protected from light and air, to prevent potential degradation over time.

Potential Biological and Pharmacological Activities

While specific biological activity data for this compound is scarce, the broader class of substituted indoles exhibits a wide range of pharmacological effects, making this compound a person of interest for further investigation.

Potential Areas of Activity:

-

Anticancer: Many indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways.

-

Antimicrobial: Substituted indoles have been reported to possess antibacterial and antifungal properties.

-

Neuroprotective: The indole scaffold is present in many neuroactive compounds, and some derivatives have shown promise in protecting against neurodegenerative processes.

Involvement in Cellular Signaling Pathways

Indole derivatives have been shown to interact with various cellular signaling pathways. One of the most notable is the PI3K/Akt/mTOR pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[3]

It is hypothesized that this compound, due to its structural similarity to other biologically active indoles, could potentially modulate this or other signaling pathways, warranting further investigation into its pharmacological profile.

Conclusion

This compound is a substituted indole with defined physical properties. While specific spectral and reactivity data for this compound are limited, its chemical behavior can be inferred from the well-established chemistry of the indole nucleus. The presence of methoxy and methyl substituents is expected to enhance its reactivity towards electrophiles. Given the broad pharmacological activities of substituted indoles, this compound represents a promising scaffold for further research and development in medicinal chemistry. Future studies are needed to fully elucidate its spectral characteristics, optimize its synthesis, and explore its potential biological and therapeutic applications.

References

- 1. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 5-Methoxy-7-methyl-1H-indole

Disclaimer: This document provides a technical overview of the potential biological activities of 5-Methoxy-7-methyl-1H-indole. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on this particular molecule. Therefore, this guide synthesizes information from structurally related 5-methoxyindole and 7-methylindole derivatives to infer potential therapeutic applications and guide future research. All data, experimental protocols, and signaling pathways described herein are based on these related compounds and should be considered predictive for this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring, such as methoxy and methyl groups, can profoundly influence the pharmacological properties of these compounds. This compound, a specific derivative, remains uncharacterized in the scientific literature regarding its biological effects. However, based on the known activities of related 5-methoxyindoles and 7-methylindoles, this compound holds potential for investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This guide aims to provide researchers, scientists, and drug development professionals with a summary of potential activities, relevant experimental protocols, and hypothetical signaling pathways to facilitate the exploration of this novel chemical entity.

Potential Biological Activities Based on Structural Analogs

The biological activities of indole derivatives are heavily influenced by the nature and position of their substituents. The presence of a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring in this compound suggests several potential areas of pharmacological relevance.

Anticancer Potential:

Numerous 5-methoxyindole derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The 5-methoxy group is a recurring motif in many potent anticancer agents[1]. For instance, certain 5-methoxyindole-isatin hybrids have shown IC50 values in the low micromolar range against breast, colon, and lung cancer cell lines[1]. Similarly, N-methyl-5,6,7-trimethoxyindoles have been identified as potent antimitotic and vascular disrupting agents[2]. The anticancer mechanisms of indole derivatives often involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to cell cycle arrest and apoptosis[3][4].

Anti-inflammatory Properties:

Indole compounds are known to modulate inflammatory pathways. Specifically, derivatives of indole-3-carbinol and diindolylmethane have been shown to inhibit the pro-inflammatory transcription factor NF-κB and its upstream signaling components[5][6][7]. This inhibition leads to the downregulation of inflammatory mediators like cyclooxygenase-2 (COX-2)[4]. Furthermore, some indole derivatives can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating immune responses and intestinal homeostasis[8][9][10]. The anti-inflammatory effects of indole compounds make them potential candidates for treating chronic inflammatory diseases[4].

Antimicrobial Activity:

The indole scaffold is also present in compounds with antimicrobial properties. Various synthetic indole derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens[11][12]. For example, certain indole derivatives have demonstrated efficacy against multi-drug-resistant bacteria like Staphylococcus aureus (MRSA) and fungi such as Candida albicans[11]. The mechanism of antimicrobial action can vary, but some indole derivatives have been shown to disrupt bacterial cell processes and biofilm formation[13].

Data Presentation: Postulated Activity of this compound Based on Analogs

As no direct quantitative data for this compound is available, the following tables summarize the activities of structurally related compounds to provide a comparative benchmark for future studies.

Table 1: In Vitro Anticancer Activity of Representative 5-Methoxyindole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features |

| 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin[1] |

| HT-29 (Colon) | 1.69 | ||

| A-549 (Lung) | 1.69 | ||

| N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | N-methyl and trimethoxy substitution on the indole ring[2] |

| A549 (Lung) | 0.035 | ||

| MCF-7 (Breast) | 0.028 | ||

| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal) | 6.43 | 1,3,4-oxadiazole and benzothiazole moieties[14][15] |

| A549 (Lung) | 9.62 | ||

| A375 (Melanoma) | 8.07 |

Table 2: In Vitro Anti-inflammatory Activity of a Representative Indole Derivative

| Compound Class | Assay | Cell Line | Activity Metric | Result |

| Indole derivative of Ursolic Acid | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50 | 2.2 ± 0.4 µM[16] |

Table 3: In Vitro Antimicrobial Activity of Representative Indole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Indole derivatives with 1,2,4-triazole | S. aureus | 3.125 - 50[11] |

| MRSA | 3.125 - 50[11] | |

| E. coli | 3.125 - 50[11] | |

| C. albicans | 3.125 - 50[11] | |

| Indole derivative with pyridinium moiety | X. oryzae pv. oryzae (Xoo) | 1.0[17] |

| X. oryzae pv. oryzicola (Xoc) | 1.9[17] |

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of a novel indole derivative like this compound. These protocols are based on standard methodologies used for evaluating similar compounds.

1. In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours[1][18].

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated for each concentration compared to the vehicle control, and the half-maximal inhibitory concentration (IC50) value is determined[19].

2. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production[20].

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined[21].

3. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Culture: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[11].

Mandatory Visualizations

The following diagrams illustrate a generalized experimental workflow for screening the biological activity of a novel indole compound and a potential signaling pathway that indole derivatives are known to modulate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-7-methyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 5-Methoxy-7-methyl-1H-indole is not extensively available in current scientific literature. This guide synthesizes information from structurally related indole derivatives to propose a putative mechanism of action and outlines a comprehensive research framework for its elucidation.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The strategic placement of substituents on the indole scaffold can significantly modulate its biological activity. This compound, a specific substituted indole, presents a unique chemical architecture that suggests potential for novel therapeutic applications. This document provides a technical overview of its potential mechanisms of action based on related compounds and details a systematic approach to its biological characterization.

Postulated Biological Activities and Mechanisms of Action

Based on the known biological effects of structurally similar indole compounds, this compound is hypothesized to exhibit a range of activities.

Anti-inflammatory Activity

Many indole derivatives, particularly 5-methoxyindoles, have demonstrated significant anti-inflammatory properties. A plausible mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. This would lead to the downstream suppression of inflammatory mediators such as cyclooxygenase-2 (COX-2).

Serotonin Receptor Modulation

The indole core is structurally similar to serotonin, and many indole derivatives interact with serotonin (5-HT) receptors. For instance, 5-methoxyindole has been suggested to act as an agonist at the 5-HT3 receptor.[1] It is therefore conceivable that this compound could also modulate serotonergic signaling, potentially acting as an agonist or antagonist at various 5-HT receptor subtypes.

Anticancer Properties

The indole nucleus is a common feature in many anticancer agents.[2][3] The mechanism of action for anticancer activity in indole derivatives often involves the induction of apoptosis.[4] Therefore, this compound may exert antiproliferative effects on cancer cell lines through the modulation of apoptotic signaling pathways.

Antimicrobial Activity

Indole derivatives have been reported to possess broad-spectrum antimicrobial activity.[5] The specific substitutions on the indole ring can influence the potency and spectrum of this activity.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the biological activity and mechanism of action of this compound, a multi-step approach is recommended.

Caption: A generalized workflow for the discovery of bioactive compounds.

Experimental Protocols

Antiproliferative Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon).

-

This compound.

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value.

Target Identification: Competitive Radioligand Binding Assay for 5-HT3 Receptors

Objective: To determine the binding affinity of this compound to the 5-HT3 receptor.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand with high affinity for the 5-HT3 receptor.[6]

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).

-

Test Compound: this compound in a range of concentrations.

-

Reference Compound: Unlabeled Granisetron for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 154 mM NaCl.

-

Filtration Apparatus: Cell harvester or vacuum manifold with glass fiber filters.

-

Scintillation cocktail and counter.

Caption: Workflow for a competitive radioligand binding assay.

Potential Signaling Pathways

5-HT3 Receptor Signaling

If this compound acts as a 5-HT3 receptor agonist, it would trigger the opening of this ligand-gated ion channel. This would lead to a rapid influx of Na⁺ and Ca²⁺ ions, causing neuronal depolarization. The subsequent increase in intracellular Ca²⁺ can activate downstream signaling cascades, such as those involving CaMKII and ERK1/2.[6]

Caption: A potential 5-HT3 receptor signaling cascade.

Quantitative Data from Related Indole Derivatives

While specific quantitative data for this compound is pending experimental determination, the following tables provide data for related compounds to serve as a benchmark.

Table 1: Antiproliferative Activity of a 5-Methoxyindole Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio)benzylidene)-1H-indole-2-carbohydrazide (10g) | Hepatoma Cells | < 2.0 | [2] |

| 18-Oxotryprostatin A | A-549 | 1.28 |[2] |

Table 2: Nur77 Binding Affinity of a 5-Methoxyindole Derivative

| Compound | Binding Affinity (KD) (µM) | Reference |

|---|

| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio)benzylidene)-1H-indole-2-carbohydrazide (10g) | 3.58 ± 0.16 |[2] |

Conclusion

This compound is a compound of interest for which a detailed mechanism of action has yet to be elucidated. Based on the extensive research on the broader class of indole derivatives, it is plausible that this molecule possesses anti-inflammatory, anticancer, and neuromodulatory properties. The experimental framework outlined in this guide provides a clear and comprehensive path for future research to uncover the specific biological activities and molecular targets of this compound, which could pave the way for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Methoxy-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among the myriad of substituted indoles, 5-Methoxy-7-methyl-1H-indole has recently emerged as a particularly significant scaffold. Its prominence is largely attributed to its integral role as a key building block in the synthesis of Iptacopan (LNP023), a first-in-class, orally bioavailable inhibitor of complement factor B.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and known biological significance of this compound, with a focus on the experimental methodologies that have defined its development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of Iptacopan, a therapeutic agent for complement-mediated diseases. The journey to identify potent and selective factor B inhibitors led researchers at Novartis to explore a range of heterocyclic compounds. The unique substitution pattern of 5-methoxy and 7-methyl groups on the indole ring proved to be a critical feature for optimal binding and inhibitory activity against factor B.[1] While the initial synthesis of this specific indole derivative may have been a directed effort within this drug discovery program, its structural components are rooted in well-established indole chemistry.

Synthetic Pathways

The synthesis of this compound and its key derivatives can be accomplished through established methods of indole ring formation, such as the Leimgruber-Batcho or Fischer indole synthesis. A plausible and commonly employed strategy involves the construction of the indole ring from a suitably substituted o-nitrotoluene or aniline precursor. A key intermediate in the synthesis of Iptacopan is This compound-4-carbaldehyde .[3][4] The synthesis of this aldehyde provides a logical pathway to the core indole structure.

Hypothetical Synthetic Workflow for this compound

References

- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound-4-carbaldehyde | C11H11NO2 | CID 90057351 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Methoxy-7-methyl-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-7-methyl-1H-indole, a substituted indole derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and outlines detailed experimental protocols for its characterization.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H1 | ~8.0-8.2 | br s | 1H | N-H |

| H2 | ~7.1-7.2 | t | 1H | C2-H |

| H3 | ~6.4-6.5 | t | 1H | C3-H |

| H4 | ~6.8 | d | 1H | C4-H |

| H6 | ~6.6 | d | 1H | C6-H |

| OCH₃ | ~3.8 | s | 3H | 5-OCH₃ |

| CH₃ | ~2.4 | s | 3H | 7-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C2 | ~124.5 |

| C3 | ~102.0 |

| C3a | ~129.0 |

| C4 | ~110.0 |

| C5 | ~154.0 |

| C6 | ~100.0 |

| C7 | ~120.0 |

| C7a | ~135.0 |

| 5-OCH₃ | ~55.5 |

| 7-CH₃ | ~16.5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1480 | Strong | C=C Aromatic Ring Stretch |

| ~1220 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1030 | Medium | C-O-C Symmetric Stretch (Aryl Ether) |

| ~800 | Strong | C-H Bending (Out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 146 | ~80 | [M - CH₃]⁺ |

| 118 | ~60 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for the characterization of organic compounds.

Synthesis

A plausible synthetic route to this compound involves the Fischer indole synthesis. This established method utilizes the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For the target molecule, 2-methyl-4-methoxyphenylhydrazine would be reacted with a suitable two-carbon synthon, followed by acid-catalyzed cyclization and aromatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed neat using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a standard method for generating the mass spectrum, with a typical ionization energy of 70 eV. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is crucial for structural elucidation.

Visualized Workflow

The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization.

As of now, there is limited publicly available information regarding specific signaling pathways or extensive drug development applications involving this compound. Its primary role appears to be as a chemical intermediate in organic synthesis. Further research may uncover specific biological activities and therapeutic potential.

In-Depth Technical Guide to the Physical Properties of 5-Methoxy-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 5-Methoxy-7-methyl-1H-indole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its melting and boiling points, supported by detailed experimental methodologies for these determinations, to assist researchers in its synthesis, purification, and application.

Core Physical Properties

The physical state of this compound under standard conditions is a solid.[1] Its fundamental physical constants, the melting and boiling points, are critical for its handling, purification, and characterization.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 65-66 °C | Ambient Pressure |

| Boiling Point | 100-110 °C | 0.15 Torr |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2] The capillary method is a widely used and accepted technique for melting point determination.[1][3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, Fisher-Johns, or automated digital instrument)[4][5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[8] This assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.[9][10]

-

Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution throughout the oil.[11] The temperature should be increased at a rate of about 2°C per minute as the expected melting point is approached.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at these temperatures, boiling point determination is performed under reduced pressure (vacuum distillation).[12][13] This technique lowers the boiling point of the liquid.[12][14]

Apparatus:

-

Vacuum distillation setup (including a distillation flask, condenser, receiving flask, and vacuum source)

-

Thermometer

-

Manometer (to measure pressure)

-

Heating mantle

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

Procedure:

-

Apparatus Assembly: The this compound sample is placed in the distillation flask along with a stir bar. The flask is connected to the condenser, receiving flask, and thermometer. The entire system is then connected to a vacuum pump via a manometer.

-

Pressure Reduction: The system is evacuated to the desired pressure (in this case, approximately 0.15 Torr).

-

Heating and Distillation: The sample is heated gently while being stirred. The temperature is gradually increased until the liquid begins to boil and the vapor condenses, with the distillate being collected in the receiving flask.

-

Boiling Point Recording: The temperature of the vapor is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature, at the recorded pressure, is the boiling point under reduced pressure.[14] It is crucial that the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[13]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a novel or synthesized chemical compound, such as this compound.

References

- 1. westlab.com [westlab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. Fisher-Johns Melting Point Apparatus [orgchemboulder.com]

- 5. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. timstar.co.uk [timstar.co.uk]

- 10. labcomercial.com [labcomercial.com]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Purification [chem.rochester.edu]

Solubility and Biological Context of 5-Methoxy-7-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide focuses on 5-Methoxy-7-methyl-1H-indole, providing an in-depth look at its solubility characteristics and exploring its potential biological relevance based on the activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds to offer a predictive framework for its behavior and potential applications.

Solubility Profile

Currently, only qualitative solubility data for this compound is available. Quantitative data, which is crucial for various stages of drug development, including formulation and in vitro/in vivo testing, is yet to be published.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

| Solvent | This compound | General Indole Derivatives |

| Water | Slightly soluble[1] | Generally insoluble |

| DMSO | Data not available | Soluble |

| DMF | Data not available | Soluble |

| Acetone | Data not available | Soluble |

| Methanol | Data not available | Slightly soluble |

| Ethanol | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.

-

Experimental Workflow for Solubility Determination

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been elucidated in the current scientific literature. However, the activities of structurally similar indole derivatives can provide insights into its potential pharmacological profile.

-

Neuroprotection: A closely related compound, this compound-2-carboxylic acid, has been suggested to exhibit neuroprotective effects by targeting mitochondrial dihydrolipoamide dehydrogenase, an enzyme involved in cellular energy metabolism and antioxidant defense[2].

-

Anti-inflammatory and Anti-cancer Activity: Other 5-methoxyindole derivatives have demonstrated anti-inflammatory and anti-cancer properties, often associated with the modulation of cyclooxygenase-2 (COX-2) expression[3].

-

Serotonin Receptor Modulation: The indole scaffold is a common feature in ligands for serotonin (5-HT) receptors, suggesting a potential role in neurological processes[4].

Given the potential for neuroprotective and anti-inflammatory effects based on its structural analogs, a hypothetical signaling pathway involving the modulation of cellular stress and inflammatory responses is presented below. It is critical to note that this is a predictive representation and requires experimental validation for this compound.

Postulated Signaling Pathway Modulated by this compound Analogs

References

- 1. Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of the 5-HT(7) receptor. Determination of the pharmacophore for 5-HT(7) receptor agonism and CoMFA-based modeling of the agonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Methoxy-7-methyl-1H-indole: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Methoxy-7-methyl-1H-indole is limited in publicly available literature. This guide synthesizes information from structurally related indole derivatives to postulate potential therapeutic avenues and mechanisms of action. The presented information should be considered predictive and serve as a foundation for further experimental investigation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic placement of substituents, such as methoxy and methyl groups, can significantly influence the molecule's physicochemical properties and biological activity.[3] This technical guide explores the potential therapeutic targets of this compound by examining the known biological activities of its structural analogs and derivatives.

Postulated Therapeutic Targets and Biological Activities

Based on the activities of closely related compounds, this compound is predicted to have potential applications in several therapeutic areas, including inflammation, cancer, and neurological disorders.

Anti-inflammatory Activity

Structurally similar 5-methoxyindoles have demonstrated significant anti-inflammatory properties.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Potential Targets:

-

Nuclear Factor-kappa B (NF-κB): A critical transcription factor that regulates the expression of pro-inflammatory genes.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in a signaling cascade that controls cellular responses to inflammatory cytokines.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor with anti-inflammatory functions. 5-Methoxyindole has been suggested as a potential endogenous ligand for PPARγ.[4][5]

Anticancer Activity

Various indole derivatives have been investigated for their potential as anticancer agents.[6][7] The mechanisms are often multifactorial, involving the induction of apoptosis and inhibition of cell proliferation.

Potential Targets:

-

Apoptotic Signaling Pathways: Methoxy-substituted indoles may induce programmed cell death in cancer cells.

-

Nur77: A nuclear receptor that can mediate apoptosis. Derivatives of 5-methoxy-2-methyl-quinoline-indole have been identified as Nur77 modulators.[8]

-

Tubulin Polymerization: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics.[3]

Neurological Activity

Derivatives of this compound have shown promise in the context of neuroprotection.

Potential Targets:

-

Monoamine Oxidase B (MAO-B): this compound-2-carboxylic acid is a selective inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[9]

-

Mitochondrial Dihydrolipoamide Dehydrogenase: This enzyme, involved in cellular energy metabolism, is a target for the neuroprotective effects of this compound-2-carboxylic acid.[9]

-

Serotonin (5-HT) Receptors: 5-Methoxyindole has been suggested as a potential agonist at the 5-HT3 receptor.[4][5] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological functions in the central and peripheral nervous systems.[10][11] Furthermore, 5-methoxytryptamine, another related indole, is a potent agonist at multiple serotonin receptors.[12]

Antimicrobial Activity

The indole nucleus is a common feature in compounds with antimicrobial properties.[13][14]

Potential Targets:

The specific molecular targets for the antimicrobial activity of indole derivatives are diverse and can include enzymes involved in bacterial cell wall synthesis, DNA replication, or other essential cellular processes. 5-methylindole has been shown to have bactericidal activity and can potentiate the effects of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

Data Presentation

As direct quantitative data for this compound is unavailable, the following tables summarize the biological activities of its structural analogs and derivatives.

Table 1: Postulated Biological Activities and Potential Targets Based on Structural Analogs

| Therapeutic Area | Potential Target | Structural Analog/Derivative | Observed Effect |

| Anti-inflammatory | NF-κB, p38 MAPK | 5-Methoxytryptophan (5-MTP) | Inhibition of pro-inflammatory mediators |

| PPARγ | 5-Methoxyindole | Suggested endogenous ligand | |

| Anticancer | Nur77 | 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide | Nur77 binder (KD = 3.58 ± 0.16 μM), broad-spectrum antiproliferative activity (IC50 < 2.0 μM)[8] |

| Apoptosis Induction | Various Methoxy-Substituted Indoles | Induction of cell death in cancer cell lines | |

| Neurological | MAO-B, Mitochondrial Dihydrolipoamide Dehydrogenase | This compound-2-carboxylic acid | Neuroprotection, reduction of oxidative stress[9] |

| 5-HT Receptors | 5-Methoxytryptamine | Potent agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors[12] | |

| 5-HT3 Receptor | 5-Methoxyindole | Suggested agonist | |

| Antimicrobial | Bacterial Cellular Processes | 5-Methylindole | Bactericidal activity, potentiation of aminoglycosides[15][16] |

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of indole derivatives, based on standard methodologies in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17]

a. Cell Seeding:

-

Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium.

-

Add the diluted compounds to the wells and incubate for 48-72 hours.

c. MTT Addition:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

d. Formazan Solubilization:

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

e. Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

f. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture:

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

b. Cell Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

c. Nitrite Measurement (Griess Assay):

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

d. Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Postulated anti-inflammatory signaling pathway.

Caption: Generalized apoptotic signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for biological screening.

Conclusion

While direct experimental evidence for this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent. The methoxy and methyl substitutions on the indole ring are likely to confer unique pharmacological properties. Future research should focus on the synthesis and systematic biological evaluation of this compound to validate the predicted activities and elucidate its precise mechanisms of action. The potential to target key pathways in inflammation, cancer, and neurological disorders makes it a compelling candidate for further drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 11. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]

- 17. benchchem.com [benchchem.com]

In Silico Modeling of 5-Methoxy-7-methyl-1H-indole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Methoxy-7-methyl-1H-indole, a substituted indole of interest in medicinal chemistry. Given the diverse biological activities of indole derivatives, this document outlines a systematic approach to investigate the potential interactions of this specific molecule with plausible protein targets. By leveraging computational methodologies such as molecular docking and molecular dynamics simulations, researchers can elucidate binding affinities, interaction patterns, and the dynamic behavior of the ligand-protein complexes. This guide details the necessary experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough computational analysis of this compound's therapeutic potential.

Introduction to this compound and In Silico Modeling

Indole and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic drugs.[1] The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound, this compound, possesses a substitution pattern that can influence its electronic and steric properties, potentially modulating its interaction with various protein targets.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[2] Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the resulting complex over time. These computational approaches can guide lead optimization, explain mechanisms of action, and prioritize compounds for further experimental validation.

This guide focuses on a hypothetical in silico investigation of this compound against three potential protein targets, selected based on the known biological activities of structurally similar methoxyindole derivatives:

-

Serotonin 5-HT3 Receptor: A ligand-gated ion channel involved in nausea and vomiting. Some methoxyindoles have shown affinity for serotonin receptors.

-

p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the cellular signaling cascade of inflammation. Methoxyindoles have been reported to inhibit the p38 MAPK pathway.

-

Nur77 (NR4A1): An orphan nuclear receptor implicated in cancer and metabolic diseases. Certain indole derivatives have been identified as modulators of Nur77.

In Silico Modeling Workflow

The following diagram illustrates the comprehensive workflow for the in silico modeling of this compound interactions with its potential protein targets.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico modeling workflow.

Ligand Preparation

The 3D structure of this compound is the starting point for the simulation.

-

Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem.

-

3D Conversion and Optimization: Convert the 2D structure to a 3D format using software like Avogadro or Open Babel. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Assign partial charges to the atoms of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Protein Preparation

The quality of the protein structure is crucial for obtaining reliable docking and simulation results.

-

Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). The following PDB IDs are suggested for this study:

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[5]

-

Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If present, these can be modeled using homology modeling servers or tools like MODELLER.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH (e.g., 7.4). Assign partial charges using a force field like AMBER.

-

File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the binding conformation and affinity of the ligand to the protein.

-

Grid Box Definition: Define a 3D grid box that encompasses the active site or binding pocket of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

-

Docking with AutoDock Vina: Perform the molecular docking using AutoDock Vina.[6] The software will explore different conformations of the ligand within the defined grid box and score them based on its scoring function.

-

Analysis of Docking Results: Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex.

-

System Preparation: The best-docked complex from the molecular docking step is used as the starting structure for the MD simulation. The complex is placed in a periodic box and solvated with an appropriate water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Equilibrate the system in two phases:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex. Trajectories of the atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex. Key parameters to analyze include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate flexible regions of the protein.

-

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg suggests that the overall protein structure is not undergoing major conformational changes.

-

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy of the ligand to the protein.[7][8]

-

Snapshot Extraction: Extract snapshots of the protein-ligand complex from the stable part of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

-

Per-residue Energy Decomposition: The total binding free energy can be decomposed into the contributions of individual amino acid residues in the binding site. This helps to identify the key residues responsible for the binding of the ligand.

Data Presentation

Quantitative data from the in silico analyses should be summarized in clearly structured tables for easy comparison.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-HT3 Receptor | 6Y1Z | [Example Value] | [Example Residues] |

| p38 MAP Kinase | 4R3C | [Example Value] | [Example Residues] |

| Nur77 (NR4A1) | 4JGV | [Example Value] | [Example Residues] |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (nm) | Average RMSF (nm) | Average Rg (nm) |

| 5-HT3R - Ligand | [Example Value] | [Example Value] | [Example Value] |

| p38 MAPK - Ligand | [Example Value] | [Example Value] | [Example Value] |

| Nur77 - Ligand | [Example Value] | [Example Value] | [Example Value] |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| System | ΔGbinding (kJ/mol) | Key Residue Contributions (kJ/mol) |

| 5-HT3R - Ligand | [Example Value] | [Residue: Energy] |

| p38 MAPK - Ligand | [Example Value] | [Residue: Energy] |

| Nur77 - Ligand | [Example Value] | [Residue: Energy] |

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways associated with the selected protein targets.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with potential biological targets. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable data to predict the binding affinity, stability, and key molecular interactions of this compound. The structured presentation of quantitative data and the visualization of workflows and signaling pathways provide a clear framework for analysis and reporting. The insights gained from such computational studies are crucial for guiding further experimental validation and for the rational design of novel indole-based therapeutic agents.

References

- 1. rcsb.org [rcsb.org]

- 2. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peng-lab.org [peng-lab.org]

Methodological & Application

Application Notes and Protocols: 5-Methoxy-7-methyl-1H-indole in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Subject: The Application of 5-Methoxy-7-methyl-1H-indole as a Scaffold in Medicinal Chemistry

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The unique electronic properties and conformational flexibility of the indole ring system allow it to interact with a wide range of biological targets. The specific substitution pattern of 5-methoxy and 7-methyl groups on the indole core can influence the molecule's steric and electronic properties, potentially modulating its binding affinity, selectivity, and pharmacokinetic profile. While this compound itself is not extensively reported as a final drug candidate, it serves as a valuable synthetic intermediate for the development of more complex bioactive molecules. This document outlines its potential applications, synthetic protocols, and representative biological evaluation methods.

Potential Therapeutic Applications

Based on the known activities of structurally related indole derivatives, compounds derived from the this compound scaffold are being explored for a variety of therapeutic applications. The strategic placement of the 5-methoxy and 7-methyl groups can be leveraged to fine-tune the pharmacological properties of the resulting compounds.

Anticancer Agents

The indole nucleus is a common feature in many anticancer agents, often acting as a hinge-binding motif for various protein kinases. The 5-methoxy group can act as a hydrogen bond acceptor, while the 7-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases.

Antiviral Agents

Certain substituted indoles have demonstrated potent antiviral activity. For instance, derivatives of 5-methoxy-1H-indole have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The 7-methyl group could be introduced to probe specific hydrophobic pockets within the enzyme's active site.

Central Nervous System (CNS) Agents